molecular formula C13H10ClN3 B15357918 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15357918
M. Wt: 243.69 g/mol
InChI Key: CFPZDHBLNMPGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound features a pyrimidine ring fused with a pyrrole ring, and it is characterized by the presence of chlorine, methyl, and phenyl groups at specific positions on the fused ring system. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10ClN3/c1-8-7-10-11(14)16-12(17-13(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17)

InChI Key

CFPZDHBLNMPGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriately substituted pyrrole and pyrimidine precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are selected to optimize yield and purity, and the process is monitored to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, particularly in the context of anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a potential therapeutic agent.

Industry: In the industrial sector, 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 6-Methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

  • 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness: 4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to the presence of both chlorine and methyl groups, which can significantly influence its reactivity and biological activity compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.